Trimoxamine
Description
Contextualization of Trimoxamine within Contemporary Antihypertensive Research
This compound is recognized for its potential to lower blood pressure. medchemexpress.comtargetmol.com Its mechanism of action is reported to involve the inhibition of vasoconstriction, a key process in the regulation of blood pressure. medchemexpress.com In the landscape of modern antihypertensive research, which encompasses a wide array of pharmacological classes, this compound is noted among various compounds developed to manage hypertension. google.com
The management of hypertension often involves a range of therapeutic agents that target different physiological pathways. These can include diuretics, beta-blockers, ACE inhibitors, angiotensin II receptor blockers, and calcium channel blockers, each with distinct mechanisms of action. This compound's role as a potential inhibitor of vasoconstriction places it within the category of agents that target vascular tone. A patent for a formulation designed to treat hypertension includes this compound in a list of anti-hypertension medications. google.com
Historical Trajectories and Milestones in this compound Scientific Investigation
The scientific investigation of this compound is documented in chemical and pharmacological literature. The compound is identified by the CAS Number 15686-23-4 for its free base and 7082-27-1 for its hydrochloride salt. medkoo.com Its synthesis has been described in texts on the organic chemistry of drug synthesis, indicating its development as a potential therapeutic agent. theswissbay.ch
While extensive clinical trial data for this compound is not widely available in prominent medical databases, its identification as an antihypertensive agent by chemical suppliers and its inclusion in pharmacological texts suggest a history of preclinical research and potential early-stage clinical investigation. medchemexpress.comtargetmol.commedkoo.com The IUPAC name for this compound is N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine. medkoo.com
Below is a summary of the key chemical and physical properties of this compound Hydrochloride:
| Property | Value |
| CAS Number | 7082-27-1 medkoo.com |
| Chemical Formula | C15H24ClNO3 medkoo.com |
| Molecular Weight | 301.81 g/mol medkoo.com |
| Appearance | Solid powder medkoo.com |
| IUPAC Name | Benzeneethanamine, 3,4,5-trimethoxy-N-methyl-alpha-2-propenyl-, hydrochloride medkoo.com |
Further research findings related to this compound's development are outlined in the following table:
| Research Aspect | Finding |
| Pharmacological Action | Antihypertensive agent; inhibits vasoconstriction. medchemexpress.com |
| Synthesis | Documented in "The Organic Chemistry of Drug Synthesis". theswissbay.ch |
| Patent Mention | Listed as an anti-hypertension medication in a patent for a therapeutic formulation. google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15686-23-4 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine |
InChI |
InChI=1S/C15H23NO3/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4/h6,9-10,12,16H,1,7-8H2,2-5H3 |
InChI Key |
BNRACCFKZQGPAB-UHFFFAOYSA-N |
SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Trimoxamine
Established Synthetic Routes for Trimoxamine and its Core Structure
Key Precursors and Intermediate Compounds in this compound Synthesis
The synthesis of this compound would logically begin with precursors that provide the core 3,4,5-trimethoxyphenethylamine skeleton. Key starting materials and intermediates in a plausible synthetic pathway are outlined below.
Table 1: Potential Precursors and Intermediates in this compound Synthesis
| Compound Name | Chemical Structure | Role in Synthesis |
| 3,4,5-Trimethoxybenzaldehyde (B134019) | C₁₀H₁₂O₄ | A primary precursor, providing the trimethoxyphenyl group and a carbonyl for chain extension. |
| 3,4,5-Trimethoxyphenylacetonitrile | C₁₁H₁₃NO₃ | An intermediate that can be alkylated at the alpha-position to introduce the allyl group. |
| α-Allyl-3,4,5-trimethoxyphenylacetonitrile | C₁₄H₁₅NO₃ | A key intermediate formed by the allylation of 3,4,5-trimethoxyphenylacetonitrile. |
| α-Allyl-3,4,5-trimethoxyphenethylamine | C₁₄H₂₁NO₃ | The primary amine precursor to this compound, obtained after reduction of the nitrile group. |
The synthesis of the related compound trimethoprim (B1683648) often starts with 3,4,5-trimethoxybenzaldehyde, highlighting its utility as a versatile starting material for molecules containing this substituted phenyl ring. chemicalbook.com
Detailed Reaction Pathways and Optimized Conditions for this compound Preparation
While specific optimized conditions for this compound are not published, a hypothetical, multi-step synthesis can be constructed based on standard organic reactions.
One plausible route begins with 3,4,5-trimethoxybenzaldehyde . This aldehyde can be converted to 3,4,5-trimethoxyphenylacetonitrile . A common method for this transformation is the condensation with hippuric acid. orgsyn.org
The next crucial step is the introduction of the allyl group at the α-position to the nitrile. This can be achieved by treating 3,4,5-trimethoxyphenylacetonitrile with a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This anion is then reacted with an allyl halide, such as allyl bromide, in an alkylation reaction to yield α-allyl-3,4,5-trimethoxyphenylacetonitrile .
The nitrile group of this intermediate is then reduced to a primary amine to form α-allyl-3,4,5-trimethoxyphenethylamine . This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Finally, the primary amine is N-methylated to yield this compound. This can be achieved through reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride, or via Eschweiler-Clarke reaction using formic acid and formaldehyde. Selective N-alkylation of primary amines is a well-established transformation in organic synthesis. rsc.org
An alternative approach could involve a Grignard reaction. A Grignard reagent could be prepared from an appropriate allyl halide, which would then react with a suitable electrophile containing the 3,4,5-trimethoxyphenyl group to form the carbon skeleton.
Optimization of these reaction steps would involve screening various solvents, temperatures, and catalysts to maximize yield and purity at each stage.
Methodological Approaches for Hydrochloride Salt Formation of this compound
The conversion of the free base of this compound to its hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve stability, solubility, and handling properties. The general method involves dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating the solution with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried. The choice of solvent and the rate of addition of the acid can influence the crystalline form of the salt.
Advanced Synthetic Strategies for this compound Analogues and Derivatives
The development of analogues and derivatives of this compound can provide insights into its structure-activity relationship. Advanced synthetic strategies are employed to introduce specific structural modifications, such as chiral centers or various functional groups.
Stereoselective Synthesis Approaches for Chiral this compound Variants
This compound possesses a chiral center at the α-carbon of the phenethylamine (B48288) chain. The synthesis of enantiomerically pure (R)- and (S)-Trimoxamine would require stereoselective methods.
One approach involves the use of a chiral auxiliary. A chiral amine can be reacted with a precursor to form a diastereomeric intermediate, which can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure this compound. The synthesis of chiral α-alkyl phenethylamines has been achieved through the addition of organometallic reagents to chiral 2-aryl-1,3-oxazolidines. nih.gov
Another strategy is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral rhodium or ruthenium catalyst could provide access to enantiomerically enriched this compound. Stereoselective synthesis is a critical aspect in the development of chiral drugs, as different enantiomers can exhibit distinct pharmacological activities. nih.gov
Novel Coupling and Functionalization Reactions in this compound Scaffold Modification
Modification of the this compound scaffold can be achieved through various modern organic reactions to create a library of analogues.
Table 2: Potential Reactions for this compound Scaffold Modification
| Reaction Type | Reagents and Conditions | Potential Modification |
| Aromatic Ring Functionalization | Electrophilic aromatic substitution (e.g., nitration, halogenation) followed by further transformations. | Introduction of substituents on the trimethoxyphenyl ring. |
| N-Alkylation/N-Acylation | Various alkyl halides or acyl chlorides in the presence of a base. | Modification of the nitrogen atom with different alkyl or acyl groups. nih.gov |
| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on a halogenated this compound precursor. | Formation of new carbon-carbon or carbon-heteroatom bonds. |
Functionalization of the aromatic ring can be used to explore the electronic and steric requirements for biological activity. organic-chemistry.orgnih.gov For instance, electrophilic substitution reactions could introduce nitro or halo groups, which can then be further manipulated. The nitrogen atom of the amine can be readily functionalized through N-alkylation or N-acylation to introduce a variety of substituents, potentially altering the compound's properties. nih.gov
Chemical Reactivity and Derivatization Studies of Trimethoprim
The oxidation of trimethoprim has been studied to understand its degradation pathways and to identify its transformation products. The reaction of trimethoprim with strong oxidizing agents such as ferrate(VI) has been investigated in detail. The oxidation process leads to the cleavage of the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and trimethoxybenzyl rings.
The primary oxidation products have been identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The major products formed during the oxidation with ferrate(VI) are 3,4,5-trimethoxybenzaldehyde and 2,4-diamino-5-hydroxymethylpyrimidine, which can be further oxidized. Advanced oxidation processes (AOPs), including photo-Fenton oxidation and UV/TiO2/H2O2 systems, have also been employed to study the degradation of trimethoprim, leading to the formation of various hydroxylated and other intermediate products. The table below presents the characterized products of trimethoprim oxidation.
Table 2: Characterized Products of Trimethoprim Oxidation
| Oxidation Method | Identified Products | Analytical Technique |
|---|---|---|
| Ferrate(VI) Oxidation | 3,4,5-trimethoxybenzaldehyde, 2,4-diamino-5-hydroxymethylpyrimidine | LC-MS/MS |
| Photo-Fenton Oxidation | Various hydroxylated intermediates | High-Performance Liquid Chromatography (HPLC) |
| UV/TiO2/H2O2 | C14H19O4N4 (m/z: 307), C5H7ON4 (m/z: 139), C5H6O2N4 (m/z: 155) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Substitution reactions are a cornerstone of the derivatization of trimethoprim to generate novel compounds with potentially enhanced properties. These reactions have been performed on different parts of the trimethoprim molecule.
Substitutions on the trimethoxybenzyl ring, particularly at the 4-position after demethylation, have been extensively explored. A variety of substituents, including alkyl, aryl, and heterocyclic moieties, have been introduced at this position. The amino groups of the pyrimidine ring are also common sites for substitution reactions. For example, the formation of Schiff bases through condensation with aldehydes and ketones, and the synthesis of N-polymeric derivatives have been reported.
The characterization of these substituted products is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with elemental analysis. The table below provides examples of substitution reactions and the resulting products.
Table 3: Substitution Reactions and Product Characterization of Trimethoprim
| Reaction Type | Site of Substitution | Reagents | Characterized Products |
|---|---|---|---|
| O-Alkylation/Arylation | 4-position of the benzyl (B1604629) ring (after demethylation) | Various alkyl and aryl halides | 4-O-substituted trimethoprim derivatives |
| Schiff Base Formation | 4-amino group of the pyrimidine ring | Aromatic aldehydes | Imine derivatives of trimethoprim |
| N-Acylation | Amino groups | Acid chlorides | Amide derivatives of trimethoprim |
| Polymeric Derivatization | Amino groups | Poly(acryloyl chloride) | N-polymeric imide derivatives of trimethoprim |
Pharmacological Investigations of Trimoxamine in Pre Clinical Research
Exploration of Trimoxamine's Biological Activity in Research Modalities
In preclinical research settings, this compound hydrochloride (also known as NDR-5523A) is recognized for its hypotensive and antihypertensive properties. ontosight.aimedchemexpress.com The primary biological activity investigated is its effect on blood pressure regulation. ontosight.ai It is proposed to function by inducing the relaxation of blood vessels, which in turn leads to a decrease in vascular resistance and a lowering of blood pressure. medchemexpress.com Research has explored its potential therapeutic applications for managing hypertension. ontosight.ai
Table 1: Summary of Investigated Biological Activity of this compound
| Investigated Activity | Proposed Effect | Research Context |
|---|---|---|
| Antihypertensive | Lowers blood pressure by inhibiting vasoconstriction | Cardiovascular research ontosight.aimedchemexpress.com |
| Hypotensive | Reduces vascular resistance | Pharmacological studies medchemexpress.com |
Proposed Molecular Mechanisms of Action for Antihypertensive Effects
The precise molecular mechanisms underlying this compound's antihypertensive effects are not fully elucidated and remain under investigation.
Receptor Interaction Hypotheses for Cardiovascular Modulation
This compound is classified chemically as an oxamine. ontosight.ai It has been hypothesized that its pharmacological effects may stem from its activity as a receptor antagonist or agonist within the cardiovascular system. ontosight.ai However, specific details regarding its binding affinity, selectivity, and the exact receptors targeted in preclinical models have not been extensively documented in publicly available literature.
Enzyme Inhibition or Activation Pathways Under Investigation
There is no specific information available in the reviewed scientific literature detailing preclinical investigations into this compound's potential to achieve its antihypertensive effects through the inhibition or activation of specific enzyme pathways.
Ion Channel Modulation and Membrane Effects
Preclinical research data describing the effects of this compound on ion channel modulation or direct membrane effects as a mechanism for its antihypertensive action are not available in the public scientific record.
Cellular and Subcellular Research on this compound's Effects (In Vitro Studies)
Detailed in vitro studies on the cellular and subcellular effects of this compound are not extensively reported.
Vascular Smooth Muscle Cell Responses to this compound
While the proposed mechanism of this compound involves the relaxation of blood vessels, specific in vitro studies detailing the direct response of vascular smooth muscle cells to the compound are not described in the available literature. medchemexpress.com Therefore, data on its direct cellular effects, such as changes in intracellular signaling or contractile protein function in these cells, remain uncharacterized.
Endothelial Cell Function Modulation by this compound
This compound is recognized as an alpha-adrenoceptor antagonist, a class of drugs that induces vasodilation by blocking the effects of sympathetic nerve stimulation on blood vessels. cvpharmacology.com The endothelium plays a critical role in regulating vascular tone, and its dysfunction is a hallmark of hypertension. frontiersin.org Alpha-blockers can positively influence endothelial function. nih.gov For instance, some alpha-1 blockers have been shown to improve flow-mediated dilation of the brachial artery, a key indicator of endothelial health. nih.gov The mechanism involves the relaxation of vascular smooth muscle, which reduces peripheral resistance. revistanefrologia.com
While the primary action of this compound is on vascular smooth muscle receptors, its effect as an alpha-blocker suggests a potential indirect influence on endothelial cell function by altering hemodynamic forces and vascular tone. The relaxation of blood vessels can modify shear stress patterns on the endothelial lining, a crucial factor in maintaining endothelial homeostasis. However, specific pre-clinical studies focusing directly on this compound's modulation of endothelial nitric oxide synthase (eNOS) activity, nitric oxide production, or other specific endothelial markers are not extensively detailed in publicly available research. nih.gov Investigations into related alpha-blockers show that they can decrease the risk of cardiovascular complications by protecting endothelial functions, suggesting a class effect that may be relevant to this compound. nih.gov
Receptor Binding and Signaling Pathway Studies in Isolated Cells
The principal mechanism of this compound is its action as an antagonist at alpha-adrenoceptors located on vascular smooth muscle. cvpharmacology.com In isolated cell studies, the binding affinity of a compound to its receptor is a key parameter, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through receptor-ligand binding assays, where the compound competes with a radiolabeled ligand for the receptor site. sigmaaldrich.com While specific Ki values for this compound at various receptors are not consistently published in comprehensive databases, its classification as an alpha-blocker defines its primary target. cvpharmacology.comsmolecule.com
The signaling pathway initiated by this compound's binding to alpha-1 adrenoceptors involves blocking the downstream effects of norepinephrine (B1679862). Normally, norepinephrine binding activates a Gq protein-coupled cascade, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which increases intracellular calcium concentration and causes smooth muscle contraction. By antagonizing this receptor, this compound prevents this cascade, resulting in vasodilation and a reduction in blood pressure. revistanefrologia.com
Table 1: Primary Molecular Target of this compound
| Receptor Target | Drug Class | Effect of Binding | Primary Downstream Signaling Effect |
| Alpha-1 Adrenoceptor | Alpha-Adrenoceptor Antagonist | Competitive antagonism of norepinephrine binding | Inhibition of Gq protein signaling, leading to decreased intracellular calcium and vascular smooth muscle relaxation. revistanefrologia.com |
Advanced In Vitro Model Systems for Mechanistic Elucidation
To bridge the gap between traditional two-dimensional (2D) cell cultures and complex in vivo systems, advanced in vitro models are increasingly used for mechanistic studies in cardiovascular research. news-medical.netphysiology.org These models, including three-dimensional (3D) cell cultures and organ-on-a-chip platforms, offer a more physiologically relevant microenvironment. news-medical.netoup.com
For a compound like this compound, these systems could provide deeper insights into its effects beyond simple receptor blockade.
3D Cell Culture Models : These models can replicate the multicellular architecture of a blood vessel wall. pulmonaryhypertensionnews.com For instance, researchers have used 3D cultures of pulmonary arterial smooth muscle cells (PASMCs) to model the arterial wall thickening seen in pulmonary hypertension. pulmonaryhypertensionnews.comeurekalert.org Such a system could be used to study how this compound affects smooth muscle cell proliferation and extracellular matrix deposition in a more tissue-like context. oup.com
Organ-on-a-Chip (OOC) Systems : These microfluidic devices allow for the co-culture of different cell types (e.g., endothelial cells and smooth muscle cells) under controlled fluid flow, mimicking the dynamic mechanical forces within a blood vessel. ahajournals.orgmdpi.com OOCs have been used to model hypertensive nephropathy and to study how shear stress influences endothelial function and vascular remodeling. mdpi.comxiahepublishing.com An OOC platform could be employed to investigate this compound's effect on endothelial-smooth muscle cell crosstalk and its ability to counteract pathological changes induced by hypertensive stimuli. ahajournals.org
These advanced models are valuable for dissecting complex cellular interactions and for screening novel compounds for their ability to suppress pathological processes like medial thickening in arteries. pulmonaryhypertensionnews.commdpi.com
In Vivo Pharmacological Research Methodologies Using Animal Models
The evaluation of potential antihypertensive compounds like this compound relies heavily on in vivo research using animal models that mimic human hypertension. These models are indispensable for understanding the systemic effects of a drug on blood pressure, cardiac function, and end-organ damage.
Methodological Considerations for Antihypertensive Efficacy Assessment in Animal Models
Accurate measurement of blood pressure is fundamental to assessing the efficacy of an antihypertensive agent. The two most common methods used in rodent models are tail-cuff plethysmography and radio-telemetry.
Tail-Cuff Method : This non-invasive technique involves placing an inflatable cuff and a sensor on the animal's tail to measure systolic and diastolic blood pressure. While widely used due to its non-surgical nature, it can induce stress in the animal, which may lead to transiently higher blood pressure readings. enamine.netnc3rs.org.uk
Radio-Telemetry : Considered the "gold standard," this method involves the surgical implantation of a telemetry probe, typically in the aorta or carotid artery. nc3rs.org.uk This allows for continuous monitoring of blood pressure, heart rate, and activity in conscious, freely-moving animals in their home cages, providing highly accurate and stress-free data.
Selection of Animal Species and Strain in Hypertension Research
The choice of animal model is critical and depends on the specific research question. For studying essential hypertension, the Spontaneously Hypertensive Rat (SHR) is one of the most widely used and well-characterized models. enamine.netnih.gov
The SHR was developed through the selective brother-sister inbreeding of Wistar-Kyoto (WKY) rats that exhibited spontaneously high blood pressure. envigo.comcriver.com SHR rats develop hypertension without any surgical or pharmacological intervention, typically beginning at 5-6 weeks of age and reaching a stable hypertensive state by 10-15 weeks. enamine.netenvigo.com This genetic model shares many pathophysiological features with human essential hypertension, including insulin (B600854) resistance and vascular hypertrophy, making it an ideal platform for screening the efficacy of antihypertensive drugs like this compound. nih.govenvigo.com The normotensive Wistar-Kyoto (WKY) rat serves as the corresponding genetic control for these studies. nih.gov
Structure Activity Relationship Sar Studies of Trimoxamine and Its Analogues
Design and Synthesis Strategies for Trimoxamine Derivatives in SAR Exploration
The foundation for any Structure-Activity Relationship (SAR) exploration lies in the strategic design and synthesis of a library of analogue compounds. For this compound, an antihypertensive agent, the synthesis of derivatives is essential to probe the impact of various structural modifications on its biological activity. The synthesis of this compound itself provides a blueprint from which derivative synthesis strategies can be devised.
The synthesis of this compound begins with trimethoxybenzyl chloride. Current time information in Bangalore, IN. This starting material is alkylated with the anion of ethyl allylacetoacetate in the presence of sodium hydride. The subsequent product undergoes a retro-Claisen reaction with sodium ethoxide to yield an ester. This ester is then saponified to the corresponding carboxylic acid, which is subsequently converted to a mixed anhydride (B1165640) using ethyl chlorocarbonate. Treatment with ammonia (B1221849) affords an amide, which then undergoes a Hoffman rearrangement with sodium hypobromite (B1234621) to produce a primary amine. The final step involves the reaction of this amine with ethyl chloroformate to yield this compound. Current time information in Bangalore, IN.
To explore the SAR of this compound, medicinal chemists would systematically modify this synthetic route. Key strategies for creating derivatives would include:
Modification of the Trimethoxybenzyl Moiety: The three methoxy (B1213986) groups on the phenyl ring are prime targets for modification. Derivatives could be synthesized with fewer or more methoxy groups, or with these groups in different positions on the aromatic ring. Additionally, the methoxy groups could be replaced with other electron-donating or electron-withdrawing groups to investigate the electronic requirements for activity.
Alterations of the Allyl Group: The allyl group could be replaced with other alkyl or aryl substituents of varying sizes and lipophilicity. This would help to determine the steric and hydrophobic tolerance in that region of the molecule.
Changes to the Amine Functionality: The secondary amine is a key feature, likely involved in receptor binding. Derivatives with primary or tertiary amines could be synthesized to probe the importance of the N-H bond and the steric bulk around the nitrogen atom.
Varying the Linker: The length and flexibility of the carbon chain connecting the aromatic ring and the amine group could be altered to understand the optimal spatial relationship between these two key pharmacophoric elements.
Each of these synthetic modifications would be guided by the goal of systematically probing the chemical space around the parent this compound molecule to build a comprehensive picture of its SAR.
Identification of Key Pharmacophoric Elements for Optimal Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, which acts as an α-adrenergic antagonist, its pharmacophore can be inferred by comparing its structure to other known α-blockers and from general principles of receptor-ligand interactions.
The key pharmacophoric features of α1-adrenergic antagonists generally include:
An Aromatic or Heteroaromatic Ring System: This feature is crucial for establishing non-covalent interactions, such as π-π stacking and hydrophobic interactions, within the receptor binding pocket. In this compound, the 3,4,5-trimethoxyphenyl group serves as this aromatic moiety.
A Basic Nitrogen Atom: This is typically a protonatable amine that can form an ionic bond with an acidic amino acid residue, such as aspartate, in the receptor. The secondary amine in this compound fulfills this role.
A Specific Spatial Separation: The distance and relative orientation between the aromatic ring and the basic nitrogen are critical for proper binding and antagonism.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Likely Interaction with Receptor |
| Aromatic Ring | 3,4,5-Trimethoxyphenyl group | π-π stacking, hydrophobic interactions |
| Basic Nitrogen | Secondary amine | Ionic bonding with acidic residues (e.g., Aspartate) |
| Oxygen Atoms | Methoxy groups | Potential hydrogen bond acceptors |
| Hydrophobic Chain | Allyl group and ethyl linker | Hydrophobic interactions |
This interactive table summarizes the likely key pharmacophoric elements of this compound.
Impact of Substituent Modifications on Antihypertensive Potential
The systematic modification of substituents on a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. While specific data on a wide array of this compound derivatives is scarce, the principles of substituent effects can be extrapolated from studies on related classes of antihypertensive agents, particularly other α-blockers.
Modifications to the Aromatic Ring: In many classes of adrenergic antagonists, the nature and position of substituents on the aromatic ring have a profound impact on activity. pharmacy180.com For compounds acting on α-adrenergic receptors, the substitution pattern on the phenyl ring can influence both potency and selectivity for receptor subtypes (α1A, α1B, α1D). nih.gov In the case of this compound, the three methoxy groups are likely crucial. Altering the number or position of these electron-donating groups would be expected to significantly affect binding affinity. Replacing them with electron-withdrawing groups would also likely have a dramatic effect, potentially altering the mode of binding or reducing activity.
Modifications to the Amine and its Substituents: The secondary amine in this compound is a critical feature. Conversion to a tertiary amine by adding a bulky substituent on the nitrogen might decrease activity due to steric hindrance at the receptor binding site. The nature of the substituent on the amine is also important. In related α-blockers, the size and lipophilicity of this group can modulate activity and duration of action.
The following table illustrates hypothetical effects of substituent modifications on the antihypertensive potential of this compound, based on general SAR principles for α-blockers.
| Modification Site | Substituent Change | Expected Impact on Antihypertensive Potential | Rationale |
| Phenyl Ring | Removal of one or more methoxy groups | Likely decrease | Reduced favorable interactions with the receptor |
| Phenyl Ring | Replacement of methoxy with chloro groups | Likely significant change (increase or decrease) | Altered electronic and steric properties |
| Amine | Conversion to a tertiary amine with a methyl group | Likely decrease | Potential steric clash in the binding site |
| Allyl Group | Replacement with a larger, more lipophilic group | Possible increase or decrease | Dependent on the size and shape of the hydrophobic pocket |
| Allyl Group | Replacement with a polar group (e.g., hydroxyl) | Likely decrease | Unfavorable interaction in a hydrophobic pocket |
Computational Chemistry and Molecular Modeling Approaches in this compound SAR
In the absence of extensive empirical data on this compound analogues, computational chemistry and molecular modeling serve as powerful tools to predict the structural features essential for its antihypertensive activity. researchgate.netacs.org These methods can be used to build a homology model of the α1-adrenergic receptor and dock this compound into the putative binding site.
Homology Modeling: Since the crystal structure of the α1-adrenergic receptor may not be available, a model can be built based on the known crystal structures of related G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor or rhodopsin. acs.org
Molecular Docking: Using the homology model, this compound and its hypothetical derivatives can be docked into the binding pocket. This process predicts the preferred binding orientation and conformation of the ligand. Docking studies can reveal key amino acid residues that interact with the trimethoxyphenyl moiety, the protonated amine, and the allyl group. For example, docking could confirm an ionic interaction between the amine of this compound and an aspartic acid residue, and hydrophobic interactions between the allyl group and a nonpolar pocket in the receptor.
Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of this compound analogues with known activities were available, a 3D-QSAR model could be developed. nih.gov This involves aligning the molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D structural and electronic properties with their biological activities. The resulting 3D contour maps would highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, thus guiding the design of more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-receptor complex over time. acs.org This can provide insights into the stability of the binding interactions and any conformational changes in the receptor that may be induced by ligand binding.
These computational approaches provide a rational framework for understanding the SAR of this compound and for designing novel analogues with improved antihypertensive properties, even with limited experimental data.
Comparative SAR Analysis with Related Antihypertensive Compounds
A comparative analysis of the structure-activity relationships of this compound with other well-known α1-adrenergic antagonists can provide valuable insights into the key structural features required for antihypertensive activity. Compounds like prazosin (B1663645), terazosin, and doxazosin (B1670899) are potent and selective α1-blockers that share some pharmacophoric features with this compound. auajournals.org
Common Structural Features: Like this compound, prazosin, terazosin, and doxazosin all possess a protonatable nitrogen atom within a heterocyclic system (a piperazine (B1678402) ring) and an aromatic moiety. This reinforces the importance of these two features for α1-receptor antagonism. The primary difference lies in the nature of the aromatic system and the linker connecting it to the basic nitrogen.
Key Differences and Their SAR Implications:
Aromatic System: Prazosin, terazosin, and doxazosin feature a 4-amino-6,7-dimethoxyquinazoline ring system. This complex heterocyclic system is a key contributor to their high affinity and selectivity. In contrast, this compound has a simpler 3,4,5-trimethoxyphenyl group. The additional nitrogen atoms and the specific arrangement of the methoxy groups in the quinazoline (B50416) series likely lead to a different and potentially more extensive network of interactions with the receptor compared to this compound.
Linker and Terminal Group: The quinazoline α-blockers have a piperazine ring linked to an acyl group (furan in prazosin, tetrahydrofuran (B95107) in terazosin). This entire fragment is crucial for their activity. The piperazine ring itself contributes to the basicity and provides a scaffold for optimal positioning of the acyl moiety. This compound has a more flexible acyclic linker and a simple allyl group. This difference in the linker and terminal group structure is a major point of divergence in their SAR.
The table below provides a comparative overview of the structural features of these α-blockers.
| Compound | Aromatic/Heterocyclic Core | Basic Nitrogen Environment | Key Substituents and Their Likely Role |
| This compound | 3,4,5-Trimethoxyphenyl | Secondary amine | Three methoxy groups for electronic and H-bonding interactions; Allyl group for hydrophobic interactions. |
| Prazosin | 4-Amino-6,7-dimethoxyquinazoline | Piperazine ring | Furoyl group for specific interactions in the binding pocket. |
| Terazosin | 4-Amino-6,7-dimethoxyquinazoline | Piperazine ring | Tetrahydrofuroyl group, which contributes to a longer half-life compared to prazosin. wikipedia.org |
| Doxazosin | 4-Amino-6,7-dimethoxyquinazoline | Piperazine ring | A dibenzodioxin-containing acyl group, contributing to its pharmacokinetic profile. |
This comparative analysis highlights that while the fundamental pharmacophoric elements of an aromatic ring and a basic nitrogen are conserved, the specific nature of the heterocyclic core and the substituents play a critical role in determining the potency, selectivity, and pharmacokinetic properties of α1-adrenergic antagonists. The SAR of this compound, with its simpler structure, likely follows the same general principles but with different optimal structural requirements compared to the more complex quinazoline-based agents.
Based on a comprehensive search of available scientific literature, there is no identifiable chemical compound referred to as "this compound." This name does not appear in established chemical and pharmaceutical databases. The advanced analytical data required to construct the requested article is, therefore, unavailable.
It is possible that "this compound" is a typographical error, a non-standardized name, or a proprietary code for a compound not disclosed in public research. The search results did yield information on other similarly named pharmaceutical compounds such as Trimethoprim (B1683648), Trimethobenzamide, and Tromethamine, as well as general descriptions of the analytical techniques requested.
However, generating content using data from these other compounds or from general descriptions of the techniques would not be scientifically accurate for a specific, unique compound. Analytical data such as Nuclear Magnetic Resonance (NMR) shifts, Mass Spectrometry (MS) fragmentation patterns, Infrared (IR) absorption bands, and chromatographic retention times are unique to a specific molecular structure. Using data from a different compound would be speculative and inaccurate.
Due to the strict instructions to focus solely on "this compound" and to provide scientifically accurate, detailed research findings, it is not possible to generate the requested article without verifiable data for this specific compound.
Advanced Analytical Methodologies for Trimoxamine Research
Chromatographic Methods for Separation and Quantification
Chiral Chromatography for Enantiomeric Purity Assessment
Trimoxamine, chemically known as (±)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, possesses a chiral center, resulting in a pair of enantiomers. wikipedia.org The assessment of enantiomeric purity is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers and determining the enantiomeric excess in a sample. nih.gov
The separation of enantiomers is achieved by creating a chiral environment where the two enantiomers can be distinguished. chiralpedia.com This is typically accomplished by using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. americanpharmaceuticalreview.comyakhak.org These CSPs separate enantiomers based on the differential formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. yakhak.org Another class of effective CSPs are cyclodextrin-based phases, which separate enantiomers based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. lcms.czsigmaaldrich.com
For compounds structurally related to this compound, such as other α-methyltryptamines and amphetamines, chiral HPLC methods have been successfully developed. For instance, the optical purity of α-methyltryptamine enantiomers has been established by chiral HPLC analysis of their 2-naphthoylamide derivatives. nih.gov Similarly, chemical derivatization with a chiral agent like (S)-N-trifluoroacetyl prolyl chloride (S-TPC) can be used to form diastereomers of amphetamine and methamphetamine, which can then be separated on a standard achiral reversed-phase column. nih.govresearchgate.net
The choice of mobile phase is crucial for achieving optimal separation. Normal-phase chromatography (using solvents like hexane (B92381) and ethanol) and reversed-phase chromatography (using aqueous-organic mobile phases) are both employed, with the latter being highly compatible with mass spectrometry (MS) detection, offering enhanced sensitivity and selectivity. lcms.cz
| Chiral Stationary Phase (CSP) Type | Common Mobile Phases | Principle of Separation | Application Example (Related Compounds) |
| Polysaccharide Derivatives (e.g., Amylose, Cellulose) | Normal Phase: Heptane/2-Propanol with additives (TEA, TFA). lcms.cz Reversed Phase: Acetonitrile/Water. | Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and steric interactions. yakhak.org | Separation of antihistamine enantiomers rsc.org; NSAIDs. americanpharmaceuticalreview.com |
| Cyclodextrin-Based (e.g., β-cyclodextrin) | Polar Ionic Mode: Methanol with ammonium (B1175870) acetate. sigmaaldrich.com Reversed Phase: Acetonitrile/Aqueous buffers. | Inclusion complexation within the chiral cyclodextrin cavity, supplemented by external interactions. sigmaaldrich.com | Separation of various chiral drugs and metabolites. lcms.cz |
| Macrocyclic Glycopeptides (e.g., Vancomycin, Teicoplanin) | Reversed Phase: Water/Methanol/Acetonitrile with buffers. Polar Ionic Mode. | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion. | Broad applicability for amines, acids, and neutral compounds. lcms.cz |
This table summarizes common CSPs and conditions applicable for the chiral separation of compounds structurally similar to this compound.
Electrochemical and Other Advanced Analytical Techniques
Beyond chromatography, electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds like this compound. The tryptamine (B22526) and phenethylamine (B48288) scaffolds are electrochemically active, allowing for their detection using techniques such as voltammetry. cabidigitallibrary.orgmdpi.com
Electrochemical sensors, often based on modified glassy carbon electrodes (GCE), can be used for the quantitative analysis of tryptamine derivatives. cabidigitallibrary.orgmdpi.com Techniques like square wave adsorptive stripping voltammetry (SWAdSV) have demonstrated low detection limits (in the nanomolar range) for tryptamine, making them suitable for trace analysis. cabidigitallibrary.org The electrochemical oxidation of the tryptamine moiety is the basis for this detection. cabidigitallibrary.org Similarly, differential pulse voltammetry is another sensitive technique used for detecting neurotransmitters, including tryptamine-related compounds like serotonin. mdpi.comresearchgate.net The development of novel electrode materials, such as those modified with nanoparticles or conducting polymers, can enhance the sensitivity and selectivity of these sensors. mdpi.comresearchgate.net
Other advanced analytical techniques are centered around mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the structural elucidation and quantification of tryptamine derivatives. nih.govrsc.org High-accuracy mass spectrometry provides precise mass measurements, aiding in the identification of unknown substances or metabolites. nih.gov Tandem MS (MS/MS) techniques are particularly useful for distinguishing between structurally similar compounds by analyzing their specific fragmentation patterns. rsc.org
| Technique | Principle | Key Advantages | Application Example (Related Compounds) |
| Square Wave Voltammetry (SWV) | A potential waveform is applied to an electrode, and the resulting current from analyte oxidation/reduction is measured. | High sensitivity, rapid analysis, low cost. cabidigitallibrary.org | Determination of tryptamine in food samples with a detection limit of 0.8 x 10⁻⁹ mol L⁻¹. cabidigitallibrary.org |
| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear voltage ramp to enhance the current signal over background noise. | Excellent sensitivity and resolution for mixture analysis. mdpi.com | Simultaneous detection of dopamine (B1211576) and serotonin. mdpi.com |
| LC-Tandem MS (LC-MS/MS) | Chromatographic separation followed by mass analysis of precursor and product ions. | High selectivity and sensitivity, suitable for complex matrices. researchgate.netoup.com | Quantification of substituted tryptamines in plasma. researchgate.netoup.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements (to within a few ppm). | Unambiguous identification and formula determination of novel compounds. nih.gov | Characterization of newly synthesized N,N-diallyltryptamines. nih.gov |
This table presents a summary of advanced analytical techniques and their performance metrics for the analysis of tryptamine-related structures.
Method Validation and Quality Control Frameworks in this compound Research
The development of any analytical method for this compound research necessitates a thorough validation process to ensure the reliability and accuracy of the results. Method validation is performed according to guidelines established by bodies like the International Council for Harmonisation (ICH). yakhak.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netoup.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity and Range: Demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. Linearity is typically evaluated by the correlation coefficient (r > 0.99). rsc.org
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies at different concentration levels. rsc.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). rsc.org
LOD and LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.
For bioanalytical methods, such as the quantification of tryptamines in plasma, additional validation parameters like matrix effects and extraction efficiency are crucial. researchgate.netoup.com
Quality control (QC) frameworks are implemented to ensure the continued performance of a validated method. This involves the routine analysis of QC samples at multiple concentration levels alongside unknown samples. The results of the QC samples must fall within predefined acceptance criteria for the data from the unknown samples to be considered valid. This ensures the accuracy and precision of the analytical run. thermofisher.com
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | Establishes a proportional relationship between concentration and response. | Correlation coefficient (r or r²) ≥ 0.99. rsc.org |
| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% of the known amount. For bioanalysis, bias within ±15-20%. researchgate.netoup.com |
| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15-20%. researchgate.netoup.com |
| Specificity | Ability to measure the analyte without interference. | No significant interfering peaks at the analyte's retention time/m/z. |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; analyte response should be identifiable, discrete, and reproducible with a precision of 20% and accuracy of 80-120%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on analyte ionization. | CV of the matrix factor across different lots of matrix < 15%. researchgate.netoup.com |
This table outlines key analytical method validation parameters based on common guidelines.
Application of Analytical Methods as a Reference Compound in Chemical Research
This compound (Methoxamine), as a well-characterized α1-adrenergic receptor agonist, serves as an essential reference compound in various areas of chemical and pharmacological research. wikipedia.orgnih.govdrugbank.com Its established chemical structure and pharmacological activity allow it to be used as a benchmark for several purposes. taylorandfrancis.comnih.gov
In synthetic chemistry, this compound can be used as a starting material or a reference standard for the development of new adrenergic agents. For example, research has been conducted on synthesizing and testing new analogs of methoxamine (B1676408) to explore structure-activity relationships. nih.gov In such studies, validated analytical methods are crucial to confirm the identity and purity of the novel compounds, with this compound used as a comparator.
In pharmacological studies, this compound is employed as a selective α1-agonist to probe the function of the adrenergic system. nih.gov For instance, it has been used in microelectrophoresis studies to compare its effects on neurons with other adrenergic compounds like noradrenaline and phenylephrine, helping to characterize receptor subtypes. nih.gov It is also used in physiological studies in animal models to investigate adrenergic responses. taylorandfrancis.com In these applications, analytical methods are essential to prepare and verify the concentration of standard solutions of this compound.
Furthermore, in the development of new analytical methods for related compounds, this compound can serve as a reference material to establish chromatographic retention times, mass spectral fragmentation patterns, and electrochemical behavior, thereby validating the performance of the new method.
Broader Research Applications and Future Directions for Trimoxamine
Potential for Repurposing or Novel Therapeutic Applications Beyond Primary Hypertension
While Trimoxamine's established role is in the management of hypertension, the pharmacological class to which it belongs—alpha-adrenergic blockers—has shown promise in a variety of other clinical contexts. nih.gov This opens up avenues for repurposing this compound for new therapeutic applications.
One of the most well-established alternative uses for alpha-1 blockers is in the management of benign prostatic hyperplasia (BPH) . mdpi.com These agents help to relax the smooth muscles in the bladder neck and prostate, thereby improving urinary flow and reducing the symptoms of BPH. mdpi.com Given that both hypertension and BPH are common in older men, a single medication that addresses both conditions could be highly beneficial. frontiersin.org
Beyond BPH, alpha-blockers are being explored for a range of other conditions:
Post-Traumatic Stress Disorder (PTSD): Prazosin (B1663645), an alpha-1 blocker, has been investigated for its potential to reduce nightmares and other sleep disturbances associated with PTSD. nih.gov
Pheochromocytoma: Non-selective alpha-blockers like phenoxybenzamine (B1677643) are used to manage the severe hypertension caused by tumors of the adrenal medulla that secrete excess catecholamines. nih.gov
Raynaud's Phenomenon: By causing vasodilation, alpha-blockers can help to improve blood flow to the extremities in individuals with this condition. nih.gov
Kidney Stones: Tamsulosin (B1681236), a selective alpha-1a blocker, is used to facilitate the passage of kidney stones by relaxing the smooth muscle of the ureter.
Neurodegenerative Diseases: Research has suggested that some existing drugs, including certain antihypertensives, could be repurposed for neurodegenerative conditions like Alzheimer's disease, although the direct role of alpha-blockers is still under investigation. nih.govnih.govcambridge.orgbiorxiv.org
Potential Repurposing Applications of Alpha-Adrenergic Blockers
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Urology | Benign Prostatic Hyperplasia (BPH) | Relaxation of smooth muscle in the bladder neck and prostate. mdpi.com |
| Psychiatry | Post-Traumatic Stress Disorder (PTSD) | Reduction of nightmares and sleep disturbances. nih.gov |
| Endocrinology | Pheochromocytoma | Management of hypertension from excess catecholamines. nih.gov |
| Rheumatology | Raynaud's Phenomenon | Vasodilation to improve peripheral blood flow. nih.gov |
| Nephrology | Kidney Stones | Relaxation of ureteral smooth muscle to facilitate stone passage. |
| Neurology | Neurodegenerative Diseases | Under investigation for potential neuroprotective effects. nih.govnih.gov |
Integration of Omics Technologies in this compound Research
The advent of 'omics' technologies provides powerful tools to unravel the complex biological effects of drugs like this compound. By examining global changes in proteins, metabolites, and gene transcripts, researchers can gain a more comprehensive understanding of its mechanisms of action and identify novel therapeutic targets.
Proteomics, the large-scale study of proteins, can be instrumental in identifying the direct and indirect protein targets of this compound. One study investigating the effects of the alpha-1 adrenergic receptor antagonist prazosin on the urine proteome in a rat model identified a total of 775 proteins. mdpi.com Notably, approximately half of these proteins were influenced by prazosin treatment, highlighting the significant impact of the sympathetic nervous system on the urinary proteome. mdpi.com This type of analysis can reveal novel biomarkers and shed light on the broader physiological effects of alpha-blockade. Further proteomics studies on this compound could identify novel protein interactions and signaling pathways affected by the drug, potentially uncovering new therapeutic applications, particularly in areas like inflammation and cellular proliferation. nih.govdovepress.com
Metabolomics, the comprehensive analysis of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system in response to a drug. Studies have shown that alpha-1 adrenergic antagonists can favorably affect plasma lipids and insulin (B600854) sensitivity. nih.gov For instance, doxazosin (B1670899) has been shown to increase insulin sensitivity and reduce serum triglycerides. nih.govnih.gov A detailed metabolomic analysis of this compound treatment could provide a more granular understanding of these metabolic effects. By profiling changes in key metabolites, researchers can map the biochemical pathways influenced by the drug, which could be particularly relevant for patients with metabolic syndrome. mdpi.comfrontiersin.orgnih.govfrontiersin.orgnih.gov Such studies could reveal how this compound modulates glucose and lipid metabolism, potentially identifying new therapeutic avenues for metabolic disorders. nih.gov
Metabolic Effects of Alpha-1 Adrenergic Antagonists
| Metabolic Parameter | Observed Effect of Alpha-1 Blockers | Potential Implication for this compound Research |
|---|---|---|
| Plasma Lipids | Favorable changes in lipid profiles. nih.gov | Investigate this compound's potential in dyslipidemia. |
| Insulin Sensitivity | Increased insulin sensitivity. nih.govnih.gov | Explore this compound's utility in insulin-resistant states. |
| Glucose Metabolism | Modulation of glucose disposal. nih.gov | Study this compound's impact on glycemic control. |
Transcriptomics, the study of the complete set of RNA transcripts, allows for the genome-wide analysis of gene expression changes in response to a drug. Studies on alpha-blockers have begun to reveal their impact on gene expression. For example, long-term alpha-blocker therapy has been shown to downregulate the expression of the myosin heavy chain gene in human benign prostatic hyperplasia. nih.gov Another study investigating the effects of doxazosin on the rat prostate found that it modulated the expression of genes involved in fibrosis, such as collagen type I and III, and TGF-beta 1. nih.gov These findings suggest that alpha-blockers can influence tissue remodeling at the genetic level. Transcriptomic profiling of tissues treated with this compound could identify novel gene regulatory networks and signaling pathways affected by the drug, offering insights into its long-term effects and potential for new therapeutic applications. researchgate.netnih.gov Studies on tamsulosin have also suggested that genetic polymorphisms in drug-metabolizing enzymes like CYP2D6 can impact its efficacy, highlighting the potential for pharmacogenomic approaches in optimizing alpha-blocker therapy. researchgate.netnih.gov
Development of Advanced In Silico Models for this compound Research
Computational approaches are becoming increasingly integral to modern drug discovery and development. In silico models offer a rapid and cost-effective means to explore the properties of existing drugs and to design novel compounds with enhanced efficacy and selectivity.
The development of subtype-selective alpha-1 adrenergic receptor antagonists is a key goal in medicinal chemistry to minimize side effects. nih.govnih.govnih.gov Computational drug design and virtual screening are powerful tools in this endeavor. nih.govscribd.com By creating homology models of the alpha-1 adrenergic receptor subtypes, researchers can perform docking simulations to predict how different ligands will bind. researchgate.netresearchgate.netmdpi.com This allows for the rational design of novel analogues of this compound with improved affinity and selectivity for a specific receptor subtype. frontiersin.orgfrontiersin.orguow.edu.au
Molecular Dynamics Simulations for Receptor-Ligand Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide profound insights into its interaction with target receptors, such as alpha-adrenoceptors.
Detailed Research Findings from Analogous Systems:
Studies on other antihypertensive agents have successfully used MD simulations to elucidate the intricacies of receptor-ligand binding. nih.gov For instance, simulations have been employed to investigate the interactions of drugs with lipid bilayer membranes, revealing how these compounds penetrate and orient themselves within the cellular environment. nih.gov These computational models can predict various properties, including:
Binding Affinity and Stability: MD simulations can calculate the free energy of binding, offering a quantitative measure of how strongly this compound interacts with its receptor. This is crucial for understanding its potency and duration of action.
Conformational Changes: The binding of a ligand like this compound can induce conformational changes in the receptor. MD simulations can map these changes, providing a dynamic picture of the activation or inhibition mechanism at an atomic level.
Identification of Key Residues: By analyzing the simulation trajectories, researchers can identify the specific amino acid residues in the receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound.
The table below illustrates the kind of data that can be generated from MD simulations for a hypothetical this compound-receptor complex, based on findings from similar drug-receptor studies.
| Simulation Parameter | Hypothetical Finding for this compound | Significance |
| Root Mean Square Deviation (RMSD) | Stable RMSD of the complex over a 100 ns simulation, indicating a stable binding mode. | Confirms the stability of the this compound-receptor interaction over time. |
| Root Mean Square Fluctuation (RMSF) | Increased flexibility in specific receptor loops upon this compound binding. | Suggests conformational changes in the receptor that are important for its function. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between the methoxy (B1213986) groups of this compound and specific polar residues in the binding pocket. | Identifies key interactions that anchor the drug to its target. |
| Binding Free Energy (MM/PBSA) | Favorable binding free energy, with significant contributions from van der Waals and electrostatic interactions. | Quantifies the strength of the interaction and the driving forces behind binding. |
Emerging Research Areas and Unexplored Scientific Questions
The field of pharmacology is constantly evolving, and several emerging areas of research could be highly relevant for this compound.
Polypharmacology and Off-Target Effects: A critical unexplored area is the potential for this compound to interact with other receptors besides its primary target. Computational approaches, such as reverse docking, could screen this compound against a wide range of biological targets to predict potential off-target effects or identify new therapeutic indications.
Personalized Medicine: Genetic variations in drug targets can significantly impact a patient's response to medication. Future research could investigate how single nucleotide polymorphisms (SNPs) in adrenoceptors affect the binding and efficacy of this compound. This could pave the way for personalized antihypertensive therapy.
Role of the Gut Microbiome: The gut microbiome is increasingly recognized for its role in drug metabolism. An unexplored question is whether and how gut bacteria might metabolize this compound, potentially affecting its bioavailability and efficacy.
Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Studies
Advancing the understanding of this compound will require a departure from siloed research and an embrace of interdisciplinary collaboration.
Computational and Experimental Synergy: A powerful approach would involve a close collaboration between computational chemists and experimental pharmacologists. MD simulations could generate hypotheses about key receptor-ligand interactions, which could then be tested experimentally through site-directed mutagenesis and binding assays.
Clinical and "-Omics" Integration: Integrating clinical data with high-throughput "omics" data (genomics, proteomics, metabolomics) from patients treated with antihypertensive agents could reveal novel biomarkers of drug response and toxicity. While not yet applied to this compound, this approach holds immense potential.
Materials Science and Drug Delivery: There are opportunities for collaboration with materials scientists to develop novel drug delivery systems for this compound. For example, nanotechnology-based formulations could be designed to improve its pharmacokinetic profile, allowing for controlled release and targeted delivery.
By leveraging these advanced computational techniques and fostering interdisciplinary collaborations, the scientific community can more thoroughly elucidate the therapeutic potential and molecular mechanisms of this compound.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question on Trimoxamine’s mechanism of action in neurological pathways?
- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
- Population: Neuronal cell lines or animal models with specific neurological deficits.
- Intervention: this compound dosage variations or combinatorial therapies.
- Comparison: Existing neuromodulatory agents (e.g., Methoxamine analogs ).
- Outcome: Quantitative metrics (e.g., receptor binding affinity, synaptic plasticity markers).
- Reference frameworks for rigor and feasibility .
Q. What are best practices for conducting a literature review on this compound’s pharmacokinetics?
- Methodology :
- Prioritize primary sources (peer-reviewed journals, clinical trial registries) over secondary summaries.
- Use databases like PubMed or SciFinder with keywords: “this compound AND (pharmacokinetics OR metabolism)”.
- Critically evaluate conflicting data by comparing experimental conditions (e.g., dosage, model organisms, assay methods) .
- Document gaps, such as limited cross-species metabolic studies or unresolved contradictions in bioavailability data .
Q. How should I design preliminary in vitro experiments to assess this compound’s cytotoxicity?
- Methodology :
- Cell lines : Use relevant human cell lines (e.g., SH-SY5Y for neurotoxicity).
- Controls : Include positive (e.g., staurosporine) and negative (vehicle-only) controls.
- Metrics : Measure IC50, apoptosis markers (e.g., caspase-3), and mitochondrial membrane potential.
- Reproducibility : Predefine protocols for cell culture conditions and assay timing to minimize variability .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported pharmacokinetic data across studies?
- Methodology :
- Perform meta-analysis to identify variables (e.g., interspecies differences, administration routes).
- Replicate key studies under standardized conditions, ensuring alignment in:
- Analytical methods (e.g., HPLC vs. LC-MS for plasma concentration measurement).
- Sampling timepoints and dosages .
- Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .
Q. What strategies optimize this compound’s quantification in heterogeneous biological matrices?
- Methodology :
- Sample preparation : Compare protein precipitation, solid-phase extraction, and lipid removal techniques.
- Instrumentation : Validate LC-MS/MS methods with isotopic internal standards (e.g., this compound-d3).
- Sensitivity : Report limits of detection (LOD) and quantification (LOQ) across matrices (plasma, cerebrospinal fluid) .
Q. How do I address reproducibility challenges in this compound’s in vivo neuroprotective effects?
- Methodology :
- Standardize animal models (e.g., transgenic vs. wild-type, age-matched cohorts).
- Control environmental variables (diet, circadian rhythm, housing conditions).
- Publish detailed protocols in repositories like Protocols.io to enhance transparency .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response data with high heterogeneity?
- Methodology :
- Apply mixed-effects models to account for inter-individual variability.
- Use bootstrapping for small sample sizes or non-normal distributions.
- Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .
Q. How can I validate computational models predicting this compound’s blood-brain barrier permeability?
- Methodology :
- Compare in silico predictions (e.g., molecular dynamics simulations) with in situ perfusion assays.
- Validate using dual-probe microdialysis in rodent models.
- Disclose model limitations (e.g., force field accuracy, solvent approximations) .
Data Presentation and Reproducibility Guidelines
- Figures/Tables : Ensure clarity with labeled axes, error bars, and statistical annotations. Avoid overcrowding chemical structures in graphics .
- Reproducibility : Include raw data in supplementary materials and specify software versions (e.g., GraphPad Prism 10.2) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
